

Application Notes and Protocols: Methyllycaconitine Citrate in Fluorescence Microscopy Imaging

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Compound of Interest

Compound Name: Methyllycaconitine citrate

Cat. No.: B10768466

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Introduction

Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR), a ligand-gated ion channel involved in a variety of neurological processes. While fluorescently labeled MLA is not commercially available, unlabeled MLA serves as an invaluable tool in fluorescence microscopy for the validation of fluorescent probes targeting the $\alpha 7$ nAChR. Its primary application is in competitive displacement assays, where it is used to confirm the specificity of a fluorescent signal at the receptor. These application notes provide detailed protocols for the use of MLA in conjunction with fluorescent probes for imaging $\alpha 7$ nAChRs in cultured cells and tissue sections.

Quantitative Data: Binding Affinity of Methyllycaconitine

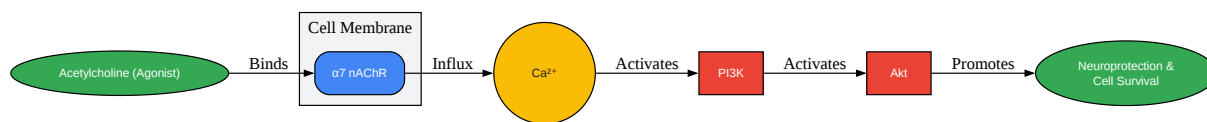
The following table summarizes the binding affinity of Methyllycaconitine (MLA) for the $\alpha 7$ nicotinic acetylcholine receptor, as determined by radioligand binding assays. This data is crucial for designing competitive displacement experiments, as the concentration of MLA should be sufficient to displace the fluorescent probe from the receptor.

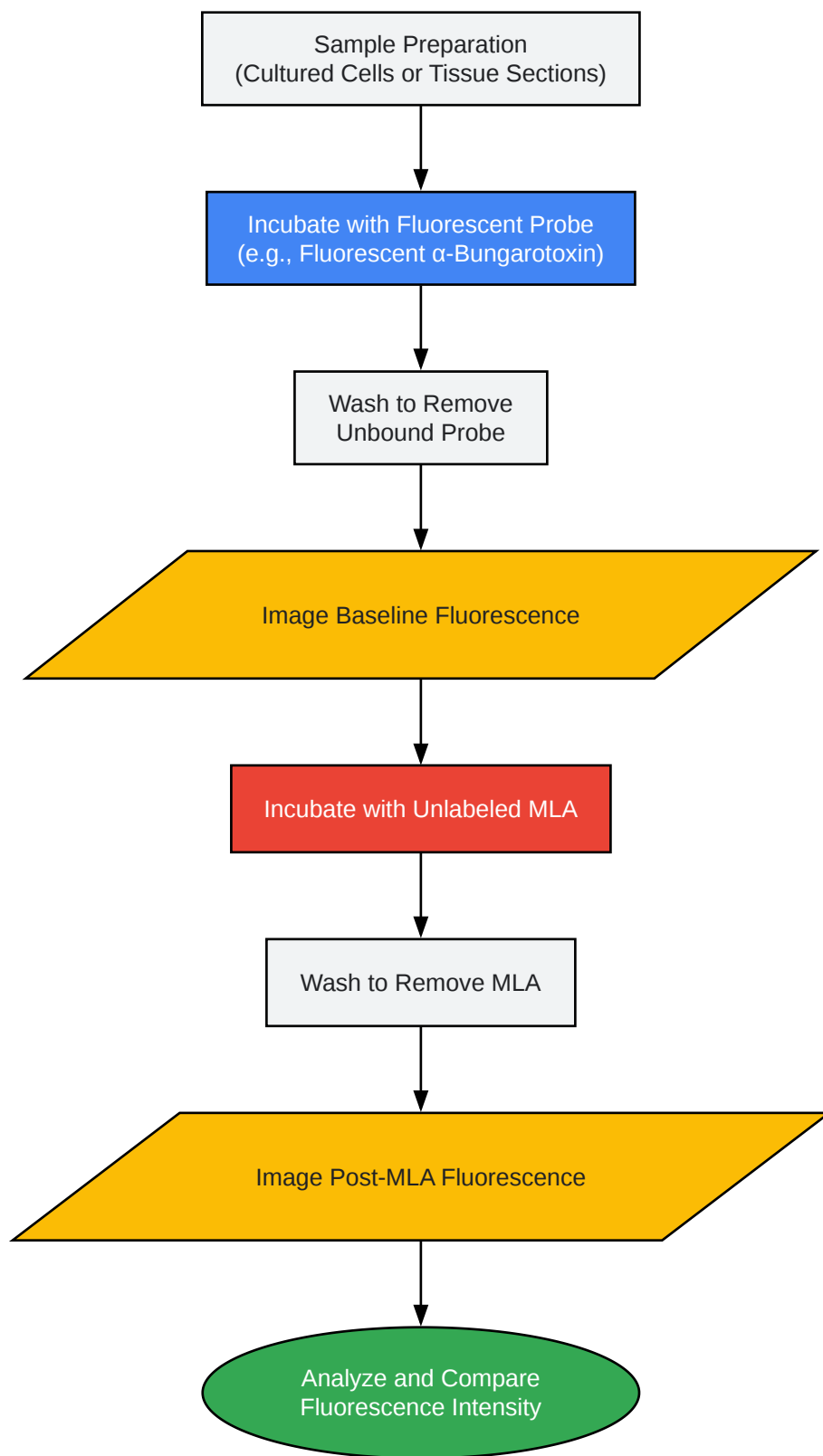
Ligand	Receptor Subtype	Preparation	Ki (nM)	IC50 (nM)	Reference
[3H]Methyllyc aconitine	$\alpha 7$ nAChR	Rat brain membranes	1.86 ± 0.31 (Kd)	-	[1]
Methyllycaco nitine	$\alpha 7$ nAChR	Rat brain	-	2	[2]
Methyllycaco nitine	$\alpha 3/\alpha 6\beta 2\beta 3^*$ nAChR	Rat striatum	33	-	[3]

Signaling Pathways and Experimental Workflows

$\alpha 7$ Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the $\alpha 7$ nAChR by acetylcholine or other agonists leads to the opening of its ion channel, which is highly permeable to Ca^{2+} . The subsequent influx of calcium can trigger various downstream signaling cascades, including the PI3K-Akt pathway, which is involved in neuroprotection and cell survival.





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